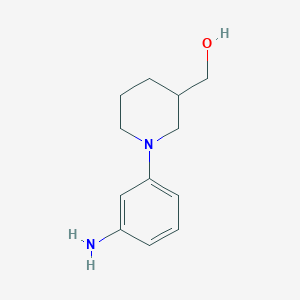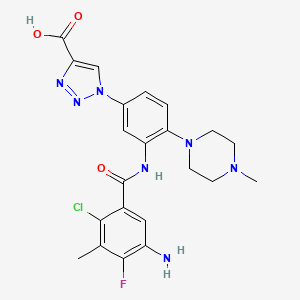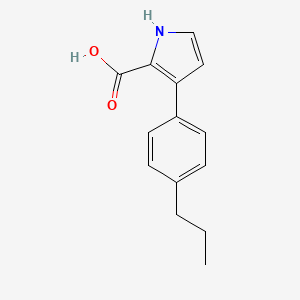![molecular formula C12H10F3N3O5 B13711319 7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13711319.png)
7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a chemical compound with the molecular formula C13H10F3N3O5 and a molecular weight of 345.23 g/mol . This compound is known for its unique structure, which includes nitro groups and a trifluoroacetyl group attached to a benzoazepine ring system .
Preparation Methods
The synthesis of 7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves several steps. The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the selective nitration and acylation of the compound . Industrial production methods may involve large-scale nitration and acylation processes, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common reagents used in these reactions include strong acids, reducing agents like hydrogen gas, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves its interaction with specific molecular targets. The nitro groups and the trifluoroacetyl group play crucial roles in its reactivity and binding affinity to various biological molecules . The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine can be compared with other similar compounds such as:
7,8-Dinitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine: Lacks the trifluoroacetyl group, which may affect its reactivity and biological activity.
3-Trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine: Lacks the nitro groups, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its combination of nitro and trifluoroacetyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10F3N3O5 |
|---|---|
Molecular Weight |
333.22 g/mol |
IUPAC Name |
1-(7,8-dinitro-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H10F3N3O5/c13-12(14,15)11(19)16-3-1-7-5-9(17(20)21)10(18(22)23)6-8(7)2-4-16/h5-6H,1-4H2 |
InChI Key |
BWHOTVMKOZZNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC2=CC(=C(C=C21)[N+](=O)[O-])[N+](=O)[O-])C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4a,5,7,8-Tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B13711255.png)


![N-[1-(3-Methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl]-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B13711264.png)
![6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13711270.png)



![3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)
![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
![2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid](/img/structure/B13711329.png)


![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)
